1,2-Dihexadecyloxybenzene
Overview
Description
1,2-Dihexadecyloxybenzene is an organic compound with the molecular formula C₃₈H₇₀O₂ and a molecular weight of 558.96 g/mol . This compound is characterized by the presence of two hexadecyloxy groups attached to a benzene ring. It has gained significant attention due to its unique physical, chemical, and biological properties.
Preparation Methods
1,2-Dihexadecyloxybenzene can be synthesized through the reaction of catechol with 1-bromohexadecane . The synthetic route involves the following steps:
Preparation of Catechol Derivative: Catechol is reacted with 1-bromohexadecane in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete substitution of the hydroxyl groups with hexadecyloxy groups.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1,2-Dihexadecyloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding diols.
Scientific Research Applications
1,2-Dihexadecyloxybenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in studies related to membrane biology and lipid interactions due to its amphiphilic nature.
Medicine: Research is being conducted to explore its potential as a drug delivery agent and its interactions with biological membranes.
Industry: It finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dihexadecyloxybenzene involves its interaction with lipid bilayers and membranes. The hexadecyloxy groups allow the compound to integrate into lipid membranes, altering their properties and potentially affecting membrane-associated processes. This integration can influence membrane fluidity, permeability, and the activity of membrane-bound proteins .
Comparison with Similar Compounds
1,2-Dihexadecyloxybenzene can be compared with other similar compounds such as:
1,2-Dioctadecyloxybenzene: Similar structure but with octadecyloxy groups instead of hexadecyloxy groups.
1,2-Didodecyloxybenzene: Contains dodecyloxy groups, leading to different physical and chemical properties.
1,2-Dihexadecyloxyethane: An analogous compound with an ethane backbone instead of a benzene ring.
The uniqueness of this compound lies in its specific chain length and the presence of the benzene ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1,2-dihexadecoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-37-33-29-30-34-38(37)40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKETVYEHZCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566429 | |
Record name | 1,2-Bis(hexadecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151237-06-8 | |
Record name | 1,2-Bis(hexadecyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151237-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(hexadecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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